molecular formula C9H16O2 B12679625 2,2-Dimethyl-1,3-bis(vinyloxy)propane CAS No. 84195-74-4

2,2-Dimethyl-1,3-bis(vinyloxy)propane

Cat. No.: B12679625
CAS No.: 84195-74-4
M. Wt: 156.22 g/mol
InChI Key: AITKNDQVEUUYHE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-bis(vinyloxy)propane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of two vinyloxy groups attached to a propane backbone, which is further substituted with two methyl groups at the 2-position

Preparation Methods

The synthesis of 2,2-Dimethyl-1,3-bis(vinyloxy)propane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with vinyl acetate in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-1,3-bis(vinyloxy)propane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-1,3-bis(vinyloxy)propane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,3-bis(vinyloxy)propane exerts its effects involves the interaction of its vinyloxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function . The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-1,3-bis(vinyloxy)propane include:

Properties

CAS No.

84195-74-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,3-bis(ethenoxy)-2,2-dimethylpropane

InChI

InChI=1S/C9H16O2/c1-5-10-7-9(3,4)8-11-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

AITKNDQVEUUYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC=C)COC=C

Origin of Product

United States

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